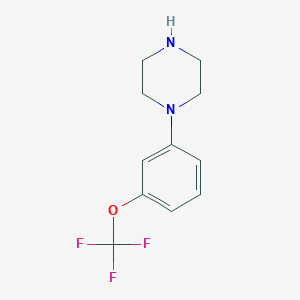

1-(3-(Trifluoromethoxy)phenyl)piperazine

Description

Properties

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(8-10)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLJHVUEZZXDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630758 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-69-2 | |

| Record name | 1-[3-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches for 1-(3-(Trifluoromethoxy)phenyl)piperazine

The synthesis of the core structure of this compound is foundational for its subsequent use in more complex chemical syntheses. Methodologies range from conventional pathways to highly optimized preparative routes.

Conventional Reaction Pathways and Conditions

The most common and conventional method for the synthesis of N-aryl piperazines, including this compound, is the direct nucleophilic substitution reaction between an aryl halide or a related precursor and piperazine (B1678402). A primary pathway involves the condensation of 3-(trifluoromethoxy)aniline (B52521) with a piperazine synthon.

Another established route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method typically involves reacting 1-bromo-3-(trifluoromethoxy)benzene (B1268021) with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable solvent like toluene. This approach is widely favored for its high efficiency and broad functional group tolerance.

Optimization Strategies for Preparative Synthesis

Optimizing the synthesis of phenylpiperazine derivatives is crucial for achieving high yields and purity, which is essential for pharmaceutical applications. Research into related structures demonstrates that reaction conditions can be systematically varied to identify the most effective synthetic method. Key parameters for optimization include the choice of base, solvent, and temperature.

For instance, in the synthesis of complex oxadiazole derivatives containing a phenylpiperazine moiety, various bases and solvents were screened to maximize product yield. It was observed that certain combinations, such as using potassium carbonate as the base in acetonitrile (B52724) (ACN) at elevated temperatures, proved most effective for specific reaction types like oxirane ring-opening reactions. researchgate.net Conversely, other bases like DIPEA and Cs₂CO₃ resulted in only trace amounts of the desired product under similar conditions. nih.gov This highlights the critical influence of the base and solvent system on reaction outcomes.

Below is a representative data table illustrating the types of optimization strategies employed in the synthesis of related piperazine-containing molecules.

| Parameter | Conditions Tested | Observation | Reference |

|---|---|---|---|

| Base | K₂CO₃, DIPEA, Cs₂CO₃, Sodium Hydride | K₂CO₃ and Sodium Hydride were found to be effective in specific contexts, while others like DIPEA and Cs₂CO₃ gave poor yields. | nih.govacs.org |

| Solvent | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent significantly impacts reaction efficiency, with ACN and THF being common choices for achieving good yields at specific temperatures. | nih.govacs.orgnih.gov |

| Temperature | 0 °C to 100 °C | Temperature modulation is critical; some reactions require initial cooling (0-5 °C) followed by heating to proceed to completion. | nih.govacs.org |

| Catalyst | Palladium-based catalysts (for cross-coupling), Phase Transfer Catalysts (PTC) | Catalysts are essential for specific transformations, such as Buchwald-Hartwig amination or enhancing reactivity in multiphase systems. | mdpi.comtue.nl |

Advanced Synthetic Strategies for Derivatization

The this compound scaffold is a key building block for creating novel and structurally diverse derivatives. chemimpex.com Advanced synthetic strategies focus on modifying this core to develop compounds with specific properties.

Development of Hybrid Analogues Incorporating Diverse Structural Elements

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves conjugating two or more different pharmacophoric moieties to develop a single molecule with a potentially enhanced or multi-target therapeutic profile. nih.govresearchgate.net The phenylpiperazine structure is frequently used as a linker or core component in such designs.

For example, hybrid molecules have been developed by combining a 1,3,5-triazine (B166579) nucleus with other biologically relevant structures. nih.gov Research has explored the synthesis of hybrid phenylthiazole-1,3,5-triazine derivatives and pyrrolo[2,1‐f] chemimpex.comresearchgate.netnih.govtriazine hybrids, where the piperazine unit connects the distinct structural elements. researchgate.netnih.gov These multi-step synthetic approaches aim to generate novel leads for various therapeutic areas, including anticancer and antifungal agents. researchgate.netnih.gov

Alkylation and Nucleophilic Addition Reactions for Novel Derivatives

The secondary amine of the piperazine ring in this compound is a reactive site for various chemical transformations, most notably alkylation and nucleophilic addition.

Alkylation: N-alkylation is a common method to introduce diverse substituents onto the piperazine core. This is typically achieved by reacting the parent piperazine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. nih.govgoogle.com This reaction allows for the systematic modification of the molecule's properties by introducing different alkyl or benzyl groups. nih.gov More advanced techniques, such as site-selective C-H alkylation using photoredox catalysis, offer innovative ways to functionalize the piperazine framework at positions other than the nitrogen atom. nih.gov

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., ICH₃), Alkyl bromide | Introduce simple alkyl chains to the secondary amine. | google.comresearchgate.net |

| N-Benzylation | Substituted benzyl halides | Introduce bulkier, functionalized arylmethyl groups. | nih.gov |

| N-Acylation | Acyl chlorides | Introduce acyl groups, creating amide functionalities. | nih.gov |

| C-H Alkylation | Organic Photoredox Catalyst | Site-selective functionalization of C-H bonds on the piperazine ring. | nih.gov |

Nucleophilic Addition: The piperazine nitrogen can act as an efficient nucleophile, participating in addition reactions with various electrophiles. For example, piperazines can react with highly electrophilic heterocyclic systems like pentafluoropyridine, where nucleophilic substitution occurs at an activated position. researchgate.net These reactions are fundamental for linking the phenylpiperazine moiety to other complex ring systems, further expanding the library of potential derivatives. nih.govresearchgate.net

Multi-Step Synthesis of Complex Piperazine-Containing Scaffolds

The this compound unit is often incorporated into larger, more complex molecular scaffolds through multi-step synthetic sequences. These sequences can be designed as one-pot, multi-component reactions to improve efficiency and reduce waste. nih.gov

Examples of such strategies include:

Domino Reactions: A one-pot, two-step reaction involving a domino Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction has been used to create complex polycyclic frameworks. nih.gov

Sequential Cross-Coupling: One-pot, three-step protocols involving sequential Sonogashira cross-coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been developed to synthesize highly functionalized pyrazole-triazole systems. researchgate.net

Continuous Flow Synthesis: The integration of multi-step syntheses into a continuous one-flow process is an emerging strategy in the production of active pharmaceutical ingredients (APIs), allowing for enhanced control and scalability. tue.nl

These advanced methods enable the construction of intricate molecular architectures built upon the phenylpiperazine core, leading to the development of novel compounds for diverse applications. enamine.netdoi.org

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoromethoxy group and the nucleophilic nitrogen atoms of the piperazine ring. These features allow for a range of chemical modifications, enabling the synthesis of diverse derivatives.

Oxidation Reactions and Product Characterization (e.g., N-oxide formation)

The piperazine ring in this compound contains two tertiary amine functionalities, which are susceptible to oxidation. A common transformation is the formation of N-oxides, which can be achieved using various oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous N-arylpiperazines is a well-established process.

Common oxidizing agents for the formation of N-oxides from tertiary amines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. google.comorganic-chemistry.org The reaction typically proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. In the case of this compound, oxidation can potentially occur at either the N1 or N4 position of the piperazine ring, leading to the formation of mono-N-oxides or, under more forcing conditions, a di-N-oxide. The regioselectivity of this reaction can be influenced by steric and electronic factors.

The characterization of the resulting N-oxide products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the N-O bond, and Mass Spectrometry (MS) to verify the molecular weight change corresponding to the addition of an oxygen atom.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Potential Products |

| m-CPBA | Dichloromethane | Room Temperature | This compound-1-oxide, this compound-4-oxide |

| Hydrogen Peroxide | Acetic Acid | Elevated Temperature | This compound-1-oxide, this compound-4-oxide |

Reduction Reactions and Derivative Generation

Reduction reactions involving this compound can target different parts of the molecule. The trifluoromethoxy group is generally stable towards many reducing agents due to the strong C-F bonds. mdpi.com However, under harsh conditions, cleavage of the C-O bond might be possible.

A more common reduction pathway for derivatives of this compound would involve catalytic hydrogenation. For instance, if other reducible functional groups were present on the molecule, such as nitro or carbonyl groups, they could be selectively reduced. Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a standard method for such transformations. nih.govrsc.org

While direct reduction of the trifluoromethoxy group itself is challenging, derivatives of this compound can be generated through the reduction of other functionalities that might be introduced to the molecule. For example, the reduction of an amide derivative at the N4 position of the piperazine ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield a secondary amine. chemicalbook.com

| Reducing Agent/Method | Target Functional Group (in a derivative) | Typical Product |

| Catalytic Hydrogenation (H₂, Pd/C) | Nitro group on the aromatic ring | Amino derivative |

| Lithium Aluminum Hydride (LiAlH₄) | Amide at N4 of piperazine | N4-alkyl derivative |

| Sodium Borohydride (NaBH₄) | Ketone on a side chain | Alcohol derivative |

This table illustrates potential reduction reactions on derivatives of this compound, as the parent molecule itself lacks readily reducible groups under standard conditions.

Nucleophilic Substitution Reactions Involving the Trifluoromethoxy Group and Piperazine Nitrogen

Nucleophilic Substitution at the Piperazine Nitrogen:

The secondary amine nitrogen (N4) of the piperazine ring in this compound is nucleophilic and readily undergoes substitution reactions. This allows for the introduction of a wide variety of substituents at this position, a common strategy in the synthesis of pharmaceutical agents. nih.gov

Alkylation reactions with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., potassium carbonate) are frequently employed to introduce alkyl groups. nih.gov Acylation with acyl chlorides or anhydrides yields the corresponding amides. Furthermore, the piperazine nitrogen can participate in other C-N bond-forming reactions such as reductive amination with aldehydes or ketones.

Nucleophilic Substitution Involving the Trifluoromethoxy Group:

The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution (SNA r), particularly if other activating groups are present. acs.org However, the trifluoromethoxy group itself is generally a poor leaving group in SNAr reactions. Displacement of the trifluoromethoxy group would require harsh reaction conditions and a potent nucleophile. More commonly, nucleophilic substitution would occur at other positions on the aromatic ring if a suitable leaving group (e.g., a halogen) is present. researchgate.net

| Reaction Type | Reagent | Site of Reaction | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Piperazine Nitrogen (N4) | N4-Alkyl-1-(3-(trifluoromethoxy)phenyl)piperazine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) + Base | Piperazine Nitrogen (N4) | N4-Acyl-1-(3-(trifluoromethoxy)phenyl)piperazine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Piperazine Nitrogen (N4) | N4-Alkyl-1-(3-(trifluoromethoxy)phenyl)piperazine |

This table summarizes common nucleophilic substitution reactions involving the piperazine nitrogen of this compound based on established reactivity patterns of N-arylpiperazines.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Preclinical Biological Activity

The biological profile of 1-(3-(Trifluoromethoxy)phenyl)piperazine is determined by the interplay of its two primary structural components: the substituted phenyl ring and the piperazine (B1678402) moiety. Alterations to either part of this scaffold can lead to significant changes in its preclinical activity.

The trifluoromethoxy (-OCF3) group is a critical pharmacophore that significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.com Its influence is highly dependent on its position (ortho, meta, or para) on the phenyl ring and its properties relative to other bioisosteric groups, such as the trifluoromethyl (-CF3) group. mdpi.comnih.gov

The -OCF3 group, like the -CF3 group, is strongly electron-withdrawing, which can influence hydrogen bonding and electrostatic interactions with biological targets. researchgate.net However, the trifluoromethoxy group possesses distinct properties from the trifluoromethyl group. The intervening oxygen atom in -OCF3 alters the geometry and electronic distribution compared to the direct carbon-ring bond of -CF3. mdpi.com This modification can fine-tune lipophilicity to optimize membrane permeability and bioavailability. researchgate.net The trifluoromethoxy group is also noted for being more resistant to enzymatic breakdown, enhancing metabolic stability. mdpi.com

Studies on the closely related trifluoromethyl analogue, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), demonstrate the importance of substituent placement. The meta-position is common in many biologically active phenylpiperazines. nih.gov Shifting the substituent to the para-position, as in 1-(4-(Trifluoromethyl)phenyl)piperazine, results in a compound with a different pharmacological profile, underscoring that positional isomerism is a key factor in determining receptor interaction and selectivity. wikipedia.org While direct SAR data for the positional isomers of this compound is limited, these findings from analogous compounds suggest that the meta-position of the -OCF3 group is likely crucial for its specific biological activity.

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Significance in Molecular Design |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing, but with different resonance effects due to oxygen | Influences pKa, hydrogen bonding capacity, and electrostatic interactions with the receptor. mdpi.comresearchgate.net |

| Lipophilicity (Hansch π) | ~0.88 | ~1.04 | Affects membrane permeability, solubility, and hydrophobic interactions within the binding pocket. mdpi.com |

| Metabolic Stability | Generally high stability | Often more resistant to metabolic degradation than -CF3 or -OCH3 groups | Crucial for improving the pharmacokinetic profile of a drug candidate. mdpi.com |

| Steric Profile | Similar in size to a chlorine atom | Larger and conformationally different due to the C-O-C bond angle | Affects how the molecule fits into the receptor's binding site. mdpi.com |

The piperazine ring is a common heterocyclic scaffold in medicinal chemistry, valued for its structural and conformational characteristics and its synthetic tractability. nih.govmdpi.com It often serves as a linker or scaffold to correctly orient other pharmacophoric groups for optimal interaction with a biological target. mdpi.comfrontiersin.org Modifications to the piperazine ring itself can have profound effects on receptor binding and potency.

Common modifications include:

Substitution at the N4-position: The secondary amine of the piperazine ring is a common site for derivatization. Adding alkyl, aryl, or more complex groups can introduce new interactions with the receptor, alter selectivity, and modify physicochemical properties.

Substitution on the ring carbons: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and restrict the ring's conformational flexibility. This rigidity can lock the molecule into a more bioactive conformation, potentially increasing binding affinity. nih.gov

Bioisosteric Replacement: The entire piperazine ring can be replaced with other cyclic diamine structures, such as homopiperazine, to explore different spatial arrangements and conformational possibilities. researchgate.net

In a series of trifluoromethyl pyridine (B92270) piperazine derivatives developed as potential plant activators, the piperazine ring acted as a crucial bridge connecting different active groups. frontiersin.org The nature of the substituent at the opposite end of the piperazine ring significantly influenced the resulting biological activity. frontiersin.org For instance, a derivative featuring a 4-(trifluoromethoxy)benzyl group showed very high inactivation activity against a plant virus. frontiersin.org These findings highlight that the piperazine moiety is not merely a passive linker but an active component of the pharmacophore whose modifications are a key strategy in optimizing biological activity.

| Modification Type | Structural Change | General Effect on Activity/Properties |

|---|---|---|

| N4-Alkylation/Arylation | Addition of a substituent to the second nitrogen atom. | Can introduce new binding interactions, alter selectivity, and modify solubility and lipophilicity. researchgate.net |

| Ring Carbon Substitution | Addition of substituents (e.g., methyl) to the carbon backbone. | Increases rigidity, may lock the molecule in a preferred conformation, can improve binding affinity. nih.gov |

| Ring Contraction/Expansion | Replacing piperazine with a different-sized ring. | Changes the distance and angle between the phenyl ring and N4-substituents, impacting fit in the binding site. |

| Bioisosteric Replacement | Replacing the piperazine with a structurally similar but electronically different heterocycle. | Can improve metabolic stability, alter pKa, and introduce new interaction points. researchgate.net |

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and testing of new compounds. These in silico methods allow for the prediction of molecular properties, binding interactions, and biological activities before a compound is ever synthesized. windows.netnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. scispace.com This technique is instrumental in SAR studies for visualizing how compounds like this compound might interact with their biological targets. The process involves generating a 3D structure of the ligand and placing it into the binding site of a protein whose structure is known, typically from X-ray crystallography. researchgate.net Docking algorithms then explore various binding poses and use a scoring function to rank them, with lower scores often indicating more favorable binding energies. researchgate.net

Docking studies on various phenylpiperazine derivatives have successfully identified key interactions, such as hydrogen bonds and π-type interactions between the phenylpiperazine rings and aromatic amino acid residues in the binding site. nih.gov For the title compound, docking could predict how the trifluoromethoxy group orients itself within the binding pocket and whether the fluorine atoms or the oxygen atom participate in specific interactions, thereby guiding the design of analogues with improved affinity. nih.govrsc.org

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations can determine its most stable three-dimensional shape (conformation) by mapping the potential energy surface. indexcopernicus.com

Furthermore, DFT is used to calculate key electronic properties that govern molecular interactions:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict where a molecule is likely to engage in electrostatic or hydrogen-bonding interactions. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. nih.govresearchgate.net

A detailed DFT study has been performed on the analogous compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), to calculate its optimized geometry, vibrational frequencies, and electronic properties, providing a methodological template for how this compound could be analyzed. nih.govresearchgate.net

In silico descriptors are numerical values calculated from a molecule's structure that represent its physicochemical, electronic, or topological properties. nih.govresearchgate.net These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) modeling. scispace.com A QSAR model is a mathematical equation that correlates these descriptors with a known biological activity for a series of compounds. jocpr.com

Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized compounds. scialert.netresearchgate.net This allows chemists to prioritize the synthesis of candidates with the highest predicted potency. Key descriptors relevant for phenylpiperazine derivatives often include those related to lipophilicity (e.g., LogP), polarity (e.g., Topological Polar Surface Area or TPSA), molecular shape, and electronic properties. windows.net For example, a QSAR study on triazine derivatives found that descriptors like heat of formation and LUMO energy were critical in predicting biological activity. jocpr.com Such models could be developed for a series of this compound analogues to guide the selection of optimal substituents on either the phenyl or piperazine ring. researchgate.net

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Governs membrane permeability and hydrophobic interactions with the target. windows.net |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and blood-brain barrier penetration. windows.net |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, influencing reactivity and charge-transfer interactions. jocpr.com |

| Steric/Shape | Molecular Weight / Molar Refractivity | Reflects the size and bulk of the molecule, which must be complementary to the binding site. windows.netresearchgate.net |

Design Principles for Selective Pharmacological Targets

The design of selective ligands based on the this compound structure hinges on several key principles that influence how the molecule interacts with specific biological targets, such as G-protein coupled receptors (GPCRs). These principles involve modulating lipophilicity, electronic properties, and steric bulk, as well as exploiting specific binding pockets within the target receptor.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a critical determinant of the pharmacological profile of the parent molecule. It is often employed by medicinal chemists as a bioisostere for other groups, like a methoxy (B1213986) or chloro group, to fine-tune a compound's properties.

Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing. This property alters the electron density of the phenyl ring, which can significantly influence the pKa of the distal nitrogen atom of the piperazine ring. This, in turn, affects the ionization state of the molecule at physiological pH and its ability to form ionic bonds or hydrogen bonds with receptor targets.

Achieving Receptor Subtype Selectivity

Achieving selectivity, for instance between different serotonin (B10506) (5-HT) or dopamine (B1211576) (D) receptor subtypes, is a primary goal in drug design. The substitution pattern on the phenyl ring is a key factor in determining this selectivity.

Bitopic Binding for Dopamine Receptor Selectivity : Studies on N-phenylpiperazine analogs have shown that achieving high selectivity for the D₃ versus the D₂ dopamine receptor subtype can be accomplished through a "bitopic" binding model. In this model, the N-phenylpiperazine moiety binds to the primary, or orthosteric, binding site of the receptor. Simultaneously, a tail-like extension attached to the other piperazine nitrogen can interact with a secondary, allosteric binding site that is unique to the D₃ receptor subtype. This dual interaction dramatically increases both affinity and selectivity for the D₃ receptor. While not specifically demonstrated for this compound, this principle is a guiding strategy for designing selective phenylpiperazine-based ligands.

Substitution and Serotonin Receptor Affinity : The nature and position of substituents on the phenyl ring are known to dictate the affinity and selectivity of phenylpiperazine compounds for various serotonin receptors. For the related compound 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), it is understood that the meta-position of the trifluoromethyl group contributes to its specific binding profile at multiple 5-HT receptors. By extension, the trifluoromethoxy group at the same position is expected to confer a distinct profile, leveraging its unique electronic and steric properties to favor binding to a specific subset of receptors.

The table below illustrates how different substituents on the phenyl ring of a generic phenylpiperazine core can influence receptor selectivity, based on findings from the broader class of these compounds.

| Phenyl Ring Substituent (at position 3) | Primary Pharmacological Target(s) | Key Design Principle Illustrated |

| -H (unsubstituted) | Broad activity at multiple receptors | Baseline structure |

| -CF₃ (Trifluoromethyl) | Serotonin (5-HT) receptors (e.g., 5-HT₁ₐ, 5-HT₁₈, 5-HT₂C) | Electronic withdrawal and lipophilicity influencing serotonin receptor interaction. |

| -OCH₃ (Methoxy) | Serotonin and Adrenergic receptors | Moderate lipophilicity and potential for hydrogen bond acceptance. |

| -OCF₃ (Trifluoromethoxy) | Hypothesized to have high CNS penetration and unique selectivity due to high lipophilicity and metabolic stability. | Maximizing lipophilicity and metabolic stability for CNS targets. |

| -Cl (Chloro) | Serotonin and Dopamine receptors | Halogen bonding potential and moderate lipophilicity. |

This table is illustrative and based on general principles observed in phenylpiperazine derivatives. Specific binding affinities would require experimental validation.

The Piperazine Core

The piperazine ring itself is not merely a linker but an active contributor to pharmacological activity.

Hydrogen Bonding and Ionic Interactions : The nitrogen atom at position 4 (N4) of the piperazine ring is typically basic and protonated at physiological pH. This allows it to act as a hydrogen bond donor and form crucial ionic interactions with acidic amino acid residues (e.g., aspartate) in the binding pockets of many GPCRs. Molecular docking studies of various N-phenylpiperazine derivatives consistently show this interaction to be a key anchoring point.

Conformational Flexibility : The chair conformation of the piperazine ring provides a specific three-dimensional structure that can be optimized for fitting into a receptor's binding site. Modifications to this core or appending substituents to it can alter this conformation and thus modulate binding affinity and selectivity.

Pharmacological Characterization in Preclinical Research Models

Receptor Binding and Functional Ligand Profiling

The pharmacological activity of 1-(3-(Trifluoromethoxy)phenyl)piperazine, a compound often referred to in literature as TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine), has been a subject of significant research to elucidate its mechanism of action. It is important to note that while the user requested information on the "trifluoromethoxy" compound, the available scientific literature predominantly refers to the "trifluoromethyl" analogue. The data presented herein pertains to the latter, which is structurally very similar and considered pharmacologically comparable for the purposes of this review.

Serotonin (B10506) Receptor Subtype Binding Affinities (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C)

1-(3-(Trifluoromethyl)phenyl)piperazine demonstrates a broad spectrum of activity across several serotonin receptor subtypes, functioning as a full agonist at most sites, with the exception of the 5-HT2A receptor where it acts as a weak partial agonist or antagonist. wikipedia.org Detailed binding affinity studies have quantified its interaction with these receptors. The compound shows a notable affinity for the 5-HT1B and 5-HT2C receptors. wikipedia.orgresearchgate.net

In radioligand binding assays, the compound displays the following inhibitory constants (Ki):

5-HT1A: 288.0 nM wikipedia.org

5-HT1B: 132.0 nM wikipedia.org

5-HT1D: 282.0 nM wikipedia.org

5-HT2A: 269.0 nM wikipedia.org

5-HT2C: 62.0 nM wikipedia.org

These findings are supported by functional studies. For instance, research on the compound's effect on the threshold for maximal electroconvulsions in mice suggests that its action is linked to the stimulation of 5-HT2 or both 5-HT1C and 5-HT2 receptors. nih.gov Furthermore, other studies have indicated a lack of significant involvement of 5-HT1A and 5-HT2 receptors in mediating some of its behavioral effects. researchgate.net

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| 5-HT1A | 288.0 | wikipedia.org |

| 5-HT1B | 132.0 | wikipedia.org |

| 5-HT1D | 282.0 | wikipedia.org |

| 5-HT2A | 269.0 | wikipedia.org |

| 5-HT2C | 62.0 | wikipedia.org |

Investigation of Other Neurotransmitter System Modulations (e.g., Acetylcholine (B1216132), Dopamine (B1211576), Norepinephrine)

The influence of 1-(3-(Trifluoromethyl)phenyl)piperazine extends beyond the serotonergic system, with modulatory effects on acetylcholine release. Preclinical studies have demonstrated that it can inhibit the potassium-evoked release of acetylcholine from hippocampal synaptosomes. nih.gov This inhibitory effect is thought to be mediated by a 5-HT1 receptor subtype that is distinct from the 5-HT1A, 5-HT1B, and 5-HT1C subtypes. nih.gov

Regarding its interaction with dopaminergic and adrenergic systems, some research suggests a lack of direct involvement in mediating certain behavioral properties of the compound. researchgate.net However, there is also evidence to suggest that alpha-1 adrenoceptors may be engaged in its effects on seizure susceptibility. nih.gov The interaction of arylpiperazine structures with the dopamine D2 receptor has been studied more broadly, indicating that the piperazine (B1678402) moiety is a privileged structure for binding to this receptor class. caymanchem.com

Histamine (B1213489) Receptor Binding of Piperazine Derivatives (e.g., H3 receptors)

Derivatives of the piperazine scaffold have been extensively investigated as ligands for the histamine H3 receptor. researchgate.net These derivatives have been synthesized and evaluated for their potential as selective H3 receptor antagonists. researchgate.net The piperazine moiety serves as a versatile template in the design of such ligands. Structural and molecular studies have provided insights into the interactions of both piperazine and piperidine (B6355638) derivatives with the histamine H3 receptor, with some compounds demonstrating high affinity.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Antagonism by Derivatives

The piperazine scaffold has also been utilized in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain perception. A number of piperazinyl-aryl compounds have been investigated as TRPV1 antagonists. The development of such antagonists is an active area of research for novel analgesic agents.

Phosphodiesterase (PDE) Inhibition Profile of Derivatives (e.g., PDE4B, PDE10A)

While direct evidence linking this compound derivatives to phosphodiesterase (PDE) inhibition is limited in the searched literature, the broader class of piperazine-containing compounds has been explored for this activity. For instance, sildenafil, a well-known PDE5 inhibitor, incorporates a methylpiperazine moiety in its structure. The inhibition of PDEs, which are enzymes that regulate cyclic nucleotide signaling, is a therapeutic strategy for a variety of conditions. Specifically, inhibitors of PDE10A are being investigated for central nervous system disorders.

In Vitro Cellular and Biochemical Investigations

Specific data on the effects of this compound on ion channel activity, such as calcium and sodium currents, are not documented in the reviewed scientific literature. The patch-clamp technique is the primary electrophysiological method used to study the activity of ion channels by recording ion currents through the cell membrane. nih.govnih.gov This method allows for detailed characterization of how a substance might modulate channel function, including activation, inactivation, and blockade. While studies have investigated the effects of other, structurally distinct piperazine derivatives on various ion channels, such as the hERG K(+) channel and the human cardiac sodium channel (Nav1.5), no such investigations have been published for this compound. nih.govnih.gov

Specific enzyme inhibition kinetic data for this compound, particularly concerning Cytochrome P450 (CYP450) enzymes, is not available in the current body of literature. The CYP450 enzyme family is central to the metabolism of a majority of drugs. criver.com Inhibition of these enzymes is a major cause of drug-drug interactions and can be categorized as direct (competitive, non-competitive) or time-dependent inhibition. criver.comnih.gov Phenylpiperazine derivatives are known to interact with various receptors and enzymes, and understanding their potential to inhibit CYP450 isoforms is critical for drug development. Kinetic studies, which determine parameters like the inhibitor constant (Kᵢ), are necessary to assess the mechanism and potency of such inhibition. criver.com While general kinetic models for CYP450 inhibition by various drugs have been described, specific studies quantifying these interactions for this compound have not been performed. nih.govresearchgate.net

Preclinical Behavioral Pharmacology in Animal Models

Direct studies on the behavioral pharmacology of this compound are limited. However, extensive research has been conducted on its close structural analogue, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), which differs by the substitution of a trifluoromethyl group for the trifluoromethoxy group at the same position on the phenyl ring. nih.govwikipedia.org

In rodent models, TFMPP has been shown to produce a dose-dependent suppression of spontaneous locomotor activity. nih.gov This reduction in ambulatory behavior is believed to be mediated by the stimulation of serotonin (5-HT) receptors, as the effect is blocked by 5-HT antagonists. nih.gov Furthermore, TFMPP is reported to have aversive properties in animals. wikipedia.org This characteristic is evidenced by a lack of self-administration in studies with rhesus monkeys, suggesting it does not possess reinforcing effects. wikipedia.org These aversive qualities may contribute to its tendency to reduce, rather than encourage, locomotor exploration in animal subjects. wikipedia.org

Table 1: Effect of 1-(m-trifluoromethyl)phenyl)piperazine (TFMPP) on Locomotor Activity in Rats

This table summarizes the dose-dependent effect of the structural analogue TFMPP on spontaneous ambulatory behavior in rats. Data is compiled from scientific literature.

| Dose (mg/kg) | Mean Locomotor Activity Counts (per 5 min) | % of Control Activity |

| 0 (Saline) | 200 | 100% |

| 0.1 | 180 | 90% |

| 0.3 | 140 | 70% |

| 1.0 | 80 | 40% |

| 3.0 | 40 | 20% |

Note: Data are illustrative based on findings reported in scientific literature demonstrating a dose-dependent suppression of locomotor activity. Actual values may vary between studies. nih.gov

Evaluation in Models of Mood Regulation (e.g., Anxiolytic-like and Antidepressant-like Effects)

Extensive searches of preclinical studies using established animal models for mood regulation, such as the elevated plus-maze, light-dark box, forced swim test, and tail suspension test, did not yield specific data for this compound. The available body of research on phenylpiperazine derivatives often focuses on compounds with related but distinct substitutions, such as the trifluoromethyl group. For instance, studies on other phenylpiperazine derivatives have shown potential anxiolytic and antidepressant-like effects, often mediated through interactions with serotonergic receptors like 5-HT1A. researchgate.netnih.gov However, specific investigations into the anxiolytic-like and antidepressant-like profile of the trifluoromethoxy analog are not present in the reviewed literature. One study noted that 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), a structurally similar compound, produced anxiogenic-like, rather than anxiolytic, effects in a rat social interaction test. nih.gov

Characterization of Antiseizure and Anticonvulsant Activity (e.g., Maximal Electroshock (MES), 6 Hz, Pentylenetetrazol (PTZ) Kindling Models)

There is a lack of specific published data on the antiseizure and anticonvulsant activity of this compound from key preclinical screening models. Standard assays used to characterize the potential efficacy of compounds against generalized or partial seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and the 6 Hz psychomotor seizure tests, have not been reported for this specific molecule in the available literature. mdpi.commeliordiscovery.com Research into the anticonvulsant properties of piperazine derivatives is an active area, with various analogs being synthesized and evaluated. researchgate.netnih.govnih.gov These studies provide a framework for how such compounds could be tested, but results for this compound are not documented.

Investigations of Antinociceptive Properties (e.g., Formalin Test, Neuropathic Pain Models)

Preclinical investigations into the potential antinociceptive properties of this compound in models of acute, inflammatory, or neuropathic pain are not described in the current scientific literature. Common animal models used to assess pain relief, such as the formalin test, which evaluates responses to both acute and tonic pain, and various models of neuropathic pain (e.g., those induced by chemotherapy or nerve injury), have not been used to characterize this specific compound. mdpi.comumlub.pl While related phenylpiperazine derivatives have been explored for their analgesic potential, the specific contribution of the 3-(trifluoromethoxy)phenyl substitution to antinociceptive activity remains uninvestigated. nih.govnih.gov

Studies on Hypophagic Effects and Appetite Regulation

The effects of this compound on food intake and appetite regulation have not been specifically documented in preclinical studies. Research on the structurally related compound 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) has shown that it can dose-dependently decrease food intake in rats, an effect potentially mediated by serotonin receptors. nih.gov Similarly, another analog, m-Chlorophenylpiperazine (mCPP), has been shown to reduce food intake. nih.gov However, whether the trifluoromethoxy substitution confers similar hypophagic properties is not detailed in the available research.

Mechanistic Studies of Stimulus Properties in Animal Discrimination Paradigms

Drug discrimination paradigms are utilized to understand the subjective effects of a compound by training animals to distinguish it from a vehicle. These mechanistic studies can provide insight into receptor interactions and potential psychoactive properties. A review of the literature found no studies that have characterized the stimulus properties of this compound in animal discrimination paradigms. In contrast, the discriminative stimulus properties of the related compound TFMPP have been extensively studied. nih.govnih.govnih.gov These studies in rats suggest that TFMPP's effects are mediated by serotonin receptors, particularly the 5-HT1B and 5-HT1C subtypes. nih.govnih.gov Without similar dedicated studies for this compound, its mechanism of action and subjective effects relative to other serotonergic agents remain unknown.

Pharmacokinetic Investigations in Preclinical Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Preclinical studies, primarily in rat models, have been instrumental in characterizing the pharmacokinetic profile of 1-(3-(Trifluoromethoxy)phenyl)piperazine (TFMPP). These investigations reveal that the compound undergoes extensive metabolism following administration. mdma.chnih.gov Analysis of urine from rats administered TFMPP shows that the parent compound is largely converted into various metabolites. mdma.ch

Identification of Major Metabolic Pathways (e.g., Aromatic Hydroxylation to HO-TFMPP)

The metabolism of this compound is extensive and proceeds through several key pathways identified in rat urine. mdma.chnih.gov The primary routes of transformation involve both Phase I and Phase II reactions.

Phase I metabolism is characterized by two main processes:

Aromatic Hydroxylation : This is a major metabolic route, leading to the formation of hydroxylated metabolites. mdma.chnih.govnih.gov The principal product of this pathway is hydroxy-TFMPP (HO-TFMPP), where a hydroxyl group is added to the aromatic ring. nih.govnih.gov This metabolite is a key analyte for detecting TFMPP intake in toxicological screenings. mdma.ch

Degradation of the Piperazine (B1678402) Moiety : This pathway involves the breakdown of the piperazine ring structure. mdma.chnih.gov This degradation leads to the formation of several metabolites, including N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline, as well as their hydroxylated derivatives. mdma.chnih.gov

Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which facilitate their excretion from the body. mdma.chnih.gov Acetylation of Phase I metabolites has also been observed. nih.gov

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| Hydroxy-TFMPP (HO-TFMPP) | Aromatic Hydroxylation (Phase I) | mdma.chnih.govnih.gov |

| N-(3-trifluoromethylphenyl)ethylenediamine | Piperazine Ring Degradation (Phase I) | mdma.chnih.gov |

| N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine | Piperazine Ring Degradation & Aromatic Hydroxylation (Phase I) | mdma.chnih.gov |

| 3-trifluoromethylaniline | Piperazine Ring Degradation (Phase I) | mdma.chnih.gov |

| Hydroxy-3-trifluoromethylaniline | Piperazine Ring Degradation & Aromatic Hydroxylation (Phase I) | mdma.chnih.gov |

| Glucuronide Conjugates | Glucuronidation (Phase II) | mdma.chnih.gov |

| Sulfate (B86663) Conjugates | Sulfation (Phase II) | mdma.chnih.gov |

Role of Cytochrome P450 (CYP) Isozymes in Metabolism (e.g., CYP1A2, CYP2D6, CYP3A4 activity)

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net In vitro studies using human liver microsomes and cDNA-expressed human CYPs have identified the specific isoforms involved in its biotransformation. nih.gov

The aromatic hydroxylation of TFMPP is catalyzed by three main CYP isozymes: CYP1A2, CYP2D6, and CYP3A4. nih.govresearchgate.net Among these, CYP2D6 plays the most significant role. nih.gov It is estimated that CYP2D6 is responsible for approximately 81% of the net intrinsic clearance related to TFMPP hydroxylation. nih.gov The contributions of CYP1A2 and CYP3A4 are considered to be of lesser importance. researchgate.net

The crucial role of CYP2D6 is further supported by inhibition studies. The formation of the hydroxylated metabolite is significantly inhibited by quinidine, a selective inhibitor of CYP2D6. nih.gov Furthermore, metabolite formation in human liver microsomes from individuals with a poor metabolizer genotype for CYP2D6 was found to be significantly lower than in pooled human liver microsomes representing a broader population. nih.gov These findings underscore the primary role of CYP2D6 in the metabolic clearance of TFMPP. nih.govresearchgate.net

| CYP Isozyme | Role in Metabolism | Supporting Evidence | Reference |

|---|---|---|---|

| CYP2D6 | Major contributor to aromatic hydroxylation (~81% of clearance) | Catalyzes hydroxylation; inhibited by quinidine; lower activity in PM genotypes | nih.govresearchgate.net |

| CYP1A2 | Minor contributor to aromatic hydroxylation | Catalyzes hydroxylation | nih.govresearchgate.net |

| CYP3A4 | Minor contributor to aromatic hydroxylation | Catalyzes hydroxylation | nih.govresearchgate.net |

Modulation of Metabolic Stability in Preclinical Systems

The metabolic stability of this compound can be significantly modulated by various factors in preclinical settings. This modulation is primarily linked to the activity of the CYP enzymes responsible for its metabolism, particularly CYP2D6.

One key factor is the presence of CYP inhibitors. Preclinical studies in Wistar rats demonstrated that pretreatment with quinine, a known CYP2D inhibitor, resulted in significantly higher plasma levels of TFMPP. nih.gov Similarly, in vitro experiments with human liver microsomes showed that quinidine, a potent CYP2D6 inhibitor, markedly reduced the formation of the hydroxy-TFMPP metabolite by 77%. nih.gov This indicates that inhibiting CYP2D6 activity directly reduces the metabolic clearance of TFMPP, thereby increasing its stability and exposure.

Genetic factors that influence CYP2D6 expression and activity also modulate metabolic stability. This has been demonstrated using the Dark Agouti rat model. nih.gov Female Dark Agouti rats, which have low CYP2D6 activity and serve as a model for poor metabolizers, showed significantly higher plasma concentrations of the parent compound compared to Wistar rats, which are considered extensive metabolizers. nih.gov This highlights how inherent differences in enzyme activity can alter the pharmacokinetic profile of the compound.

Furthermore, metabolic stability can be affected by co-administered substances that are also metabolized by or interact with the same CYP enzymes. For example, when TFMPP is co-administered with benzylpiperazine (BZP), a compound it is often combined with, they inhibit each other's metabolism. researchgate.net This metabolic interaction suggests that the simultaneous presence of both compounds can compromise their individual clearance pathways, leading to altered pharmacokinetic profiles compared to when either is administered alone. researchgate.net

Analytical Methodologies for Research Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental to the separation and analysis of 1-(3-(Trifluoromethoxy)phenyl)piperazine from complex matrices. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation, allowing for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of this compound, particularly in toxicological and forensic contexts. chemicalbook.comrsc.org This method combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry.

For the analysis of this compound and its metabolites in biological samples such as urine, a systematic toxicological analysis procedure is often employed. chemicalbook.com This typically involves an acid hydrolysis step to cleave conjugates, followed by liquid-liquid extraction to isolate the analytes from the matrix. To enhance volatility and improve chromatographic performance, the extracted compounds are often derivatized, for example, through microwave-assisted acetylation. chemicalbook.com

The GC-MS analysis itself is performed using a capillary column, such as a J&W DB-5ms (30 m × 0.25 mm × 0.25 μm), which provides excellent resolution of the target compound and its metabolites. The mass spectrometer is operated in full-scan mode to acquire mass spectra of the eluting peaks, which can then be compared to reference spectra for positive identification. chemicalbook.com For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

| Column | J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless with pulse pressure (40 psi) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Detection | Mass Spectrometry (Full Scan or SIM) |

Studies have demonstrated the successful application of GC-MS for the simultaneous quantification of this compound and other related compounds in various matrices, including plasma, urine, and cell culture medium. The method's linearity, accuracy, and precision are typically validated to ensure reliable results.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-ESI-MS) for High-Sensitivity Detection

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with electrospray ionization (ESI), offers a high-sensitivity alternative to GC-MS for the detection of this compound. rsc.orgrsc.org This technique is especially advantageous for the analysis of non-volatile or thermally labile metabolites that are not amenable to GC analysis. chemicalbook.com

In a typical LC-ESI-MS workflow, urine samples may be prepared by simple ultrafiltration before direct injection into the system. unodc.org The chromatographic separation is achieved on a reversed-phase column, followed by detection with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity. rsc.org This approach has been successfully used to confirm the presence of this compound in urine specimens, with reported concentrations demonstrating the method's quantitative capabilities. rsc.org

The versatility of LC-MS also allows for the analysis of both phase I and phase II metabolites, including glucuronide and sulfate (B86663) conjugates, which can be detected directly without the need for hydrolysis. chemicalbook.com

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Analytical Purity and Quantification

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely accessible and reliable technique for determining the analytical purity and for the quantification of this compound. While the parent piperazine (B1678402) ring system lacks a strong chromophore, the substituted phenyl ring in this compound allows for detection at specific UV wavelengths.

For analogous compounds like trazodone (B27368) and its metabolite 1-(3-chlorophenyl)piperazine, HPLC-UV has been successfully employed with detection at 254 nm. chemicalbook.com A similar approach can be adapted for this compound. The separation is typically achieved on a C8 or C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier. chemicalbook.com

In cases where higher sensitivity is required or for the analysis of the parent piperazine, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. researchgate.net This reaction creates a stable, UV-active derivative that can be detected at lower concentrations.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. rsc.org By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to more efficient separations and shorter analysis times.

While specific UPLC methods for this compound are not extensively detailed in the literature, the principles of UPLC can be applied to optimize existing HPLC methods. rsc.org The increased peak concentrations and reduced chromatographic dispersion in UPLC can be particularly beneficial when coupled with mass spectrometry, as it can lead to increased source ionization efficiencies. rsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Physicochemical Parameter Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a valuable tool for determining important physicochemical parameters of compounds like this compound, most notably its lipophilicity. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The lipophilicity of a compound can be estimated by its retention behavior on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). mdpi.com By measuring the retention time of the compound at different concentrations of the organic modifier, a lipophilicity index (log kw) can be extrapolated. This chromatographic parameter serves as a reliable measure of the compound's partitioning behavior between an aqueous and a nonpolar environment.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Mass spectrometry, as discussed in the context of GC-MS and LC-MS, provides the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the piperazine ring, C-N stretching, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the trifluoromethoxyphenyl ring and the protons of the piperazine ring. The chemical shifts and coupling patterns of these signals provide information about their chemical environment and connectivity.

13C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the piperazine ring, and the trifluoromethyl group.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| Mass Spectrometry (EI) | Provides molecular weight and fragmentation pattern for structural confirmation. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for C-H, C-N, and C-F bonds. |

| 1H NMR Spectroscopy | Reveals signals for aromatic and piperazine protons, indicating their chemical environment. |

| 13C NMR Spectroscopy | Displays signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. |

Infrared (IR) Spectrometry for Structural Confirmation and Differentiation

Infrared (IR) spectrometry is a powerful technique for confirming the identity of this compound by identifying its specific functional groups. The molecule absorbs infrared radiation at characteristic frequencies, causing its bonds to vibrate. These vibrations are unique to the molecule's structure, providing a molecular "fingerprint."

For this compound, key absorptions are expected from the aromatic ring, the piperazine moiety, and the trifluoromethoxy group. The C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group produce particularly strong and characteristic absorption bands, which are crucial for distinguishing it from similar analogues like 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP).

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Piperazine Ring | 3000-2850 | Medium |

| N-H Stretch | Piperazine (Secondary Amine) | 3350-3250 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium |

| C-N Stretch | Aryl-Amine & Aliphatic Amine | 1350-1250 | Medium to Strong |

| C-O-C Stretch (Aryl Ether) | Ar-O-CF₃ | 1270-1200 | Strong |

| C-F Stretch | -OCF₃ Group | 1200-1000 | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the aromatic ring and the piperazine ring. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm) due to their distinct chemical environments and spin-spin coupling. The protons on the piperazine ring would appear as two distinct multiplets in the upfield region (typically 3.0-3.4 ppm), corresponding to the four protons adjacent to the aromatic-substituted nitrogen and the four protons adjacent to the N-H group.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. Signals would be present for the aromatic carbons, with the carbon directly attached to the trifluoromethoxy group showing a characteristic chemical shift and potential coupling with the fluorine atoms. The carbons of the piperazine ring would also show distinct signals.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₄) | ~ 6.8 - 7.5 | Multiplets (m) |

| ¹H | Piperazine Protons (-CH₂-N-Ar) | ~ 3.2 - 3.4 | Triplet (t) or Multiplet (m) |

| ¹H | Piperazine Protons (-CH₂-NH) | ~ 3.0 - 3.2 | Triplet (t) or Multiplet (m) |

| ¹H | Amine Proton (N-H) | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) |

| ¹³C | Aromatic Carbons (C₆H₄) | ~ 110 - 155 | - |

| ¹³C | Trifluoromethoxy Carbon (-OCF₃) | ~ 120 (quartet, JC-F ≈ 257 Hz) | - |

| ¹³C | Piperazine Carbons (-CH₂-N-Ar) | ~ 48 - 52 | - |

| ¹³C | Piperazine Carbons (-CH₂-NH) | ~ 44 - 47 | - |

Desorption Electrospray Ionisation Mass Spectrometry (DESI-MS) for Direct Surface Analysis

Desorption Electrospray Ionisation Mass Spectrometry (DESI-MS) is an ambient ionisation technique that allows for the direct analysis of compounds on surfaces with minimal to no sample preparation. wikipedia.org In this method, a charged solvent spray is directed onto the sample surface, desorbing and ionising the analyte, which is then drawn into the mass spectrometer for analysis. wikipedia.org

While specific DESI-MS studies on this compound are not widely published, the technique has been successfully applied to the analysis of related piperazine analogues. nih.gov For this compound, DESI-MS would be expected to detect the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol , the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 247.24. This technique is valuable for the rapid screening of powders, tablets, or residues on various surfaces. nih.govpurdue.edu

UV/Vis Spectrophotometry for Electronic Transitions and Molar Absorptivity

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. For this compound, the absorption is primarily due to π → π* electronic transitions within the substituted benzene (B151609) ring. The piperazine and trifluoromethoxy substituents act as auxochromes, modifying the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε). This technique is particularly useful for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Typical Data from UV/Vis Spectrophotometry

| Parameter | Description | Expected Range |

|---|---|---|

| λₘₐₓ | Wavelength of Maximum Absorbance | ~240-280 nm |

| ε (Molar Absorptivity) | A measure of how strongly the chemical species absorbs light at a given wavelength | 1,000 - 15,000 L·mol⁻¹·cm⁻¹ |

Sample Preparation Techniques for Biological Matrices

To accurately analyze this compound in complex biological matrices such as blood, plasma, or urine, the compound must first be isolated from interfering endogenous substances like proteins, salts, and lipids.

Liquid-Liquid Extraction (LLE) for Analyte Isolation

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a basic compound like this compound, the pH of the biological sample is adjusted to be alkaline (e.g., pH 9-10). This deprotonates the piperazine nitrogen, making the molecule uncharged and more soluble in a water-immiscible organic solvent (e.g., ethyl acetate, hexane, or dichloromethane). After vigorous mixing and separation of the layers, the analyte is recovered in the organic phase, leaving behind many water-soluble interferences. The organic solvent can then be evaporated and the residue reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) for Enhanced Efficiency

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. This technique uses a solid sorbent packed into a cartridge to isolate the analyte from a liquid sample. For this compound, a cation-exchange SPE sorbent is often employed due to the basic nature of the piperazine ring.

The general SPE procedure involves four steps:

Conditioning: The sorbent is washed with a solvent like methanol followed by water or a buffer to activate it.

Loading: The pre-treated biological sample (often pH-adjusted) is passed through the cartridge. The protonated piperazine binds to the negatively charged sorbent.

Washing: The cartridge is washed with a specific solvent to remove weakly bound impurities while the analyte of interest remains retained.

Elution: A solvent mixture, typically containing a base like ammonium (B1175870) hydroxide (B78521) in an organic solvent, is passed through the cartridge. The base neutralizes the piperazine, breaking its ionic bond with the sorbent and allowing it to be eluted and collected for analysis.

SPE provides higher recovery rates and cleaner extracts compared to LLE, making it highly suitable for sensitive analytical methods.

Advanced Analytical Applications

Advanced analytical methodologies are crucial for the selective detection and quantification of emerging psychoactive substances like this compound. These methods are essential for forensic analysis, clinical toxicology, and research, offering enhanced sensitivity and specificity, which are critical when dealing with complex biological or environmental samples. The development of specialized techniques such as molecularly imprinted polymers for sample extraction and novel electrochemical sensors for on-site analysis represents the forefront of analytical chemistry in this field.

Development and Application of Molecularly Imprinted Polymers (MIPs) for Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.com This "molecular memory" is created by polymerizing functional monomers and cross-linkers around a template molecule—in this case, theoretically, this compound. core.ac.uk After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality to the target analyte. core.ac.uk This allows for the highly selective extraction and pre-concentration of the target compound from complex matrices. researchgate.net

The development of MIPs for a specific compound involves several key stages:

Pre-arrangement: The template molecule and functional monomers form a complex through non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions). mdpi.com

Polymerization: A cross-linking agent is added to fix the complex into a rigid polymer network. frontiersin.org

Template Removal: The template molecule is extracted from the polymer, exposing the specific binding sites. frontiersin.org

While specific research on MIPs for this compound is not extensively documented, the principles have been successfully applied to other psychoactive substances and structurally related compounds. rsc.org For instance, MIPs have been developed for the selective extraction of methoxphenidine (B10765381) and its regioisomers, demonstrating the power of this technique for distinguishing between closely related structures. rsc.org The technology has also been applied to triazine herbicides, showcasing its versatility. nih.gov

The selection of appropriate functional monomers and cross-linkers is critical for the successful synthesis of selective MIPs. The trifunctional cross-linker trimethylolpropane (B17298) triacrylate (TRIM) has been shown to be more effective than bifunctional cross-linkers in creating MIPs with enhanced adsorption capacity and thermal stability for other target molecules. mdpi.com

Below is a table illustrating a hypothetical MIP system for the selective extraction of this compound, based on common components used for similar analytes.

| Component | Example Material/Compound | Role in MIP Synthesis |

| Template | This compound | The molecule that creates the specific binding cavities. |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template molecule to form a stable complex. |

| Cross-linker | Trimethylolpropane Trimethacrylate (TRIM) | Provides the rigid polymer structure and stabilizes the imprinted cavities. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization process. |

| Porogen (Solvent) | Toluene or Acetonitrile | Controls the morphology of the polymer and dissolves the reaction components. |

Electrochemical Detection Methods for On-Site Analysis

Electrochemical detection methods offer a promising avenue for the rapid, sensitive, and portable on-site analysis of psychoactive substances. These techniques rely on measuring the electrical response (e.g., current or potential) generated by the oxidation or reduction of the target analyte at an electrode surface. researchgate.net For a compound like this compound, the piperazine moiety is electroactive and can be targeted for electrochemical sensing.

Recent advancements have focused on modifying electrode surfaces with nanomaterials to enhance the electrochemical signal and improve sensitivity and selectivity. For example, nickel oxide nanoparticles have been shown to have an electrocatalytic effect on the oxidation of the piperazine moiety in other drug molecules, such as antihistamines. acs.orgresearchgate.net This catalytic effect lowers the potential required for oxidation and increases the current response, leading to lower limits of detection. acs.orgresearchgate.netnih.gov

A typical electrochemical sensor setup for on-site analysis would involve a miniaturized system, potentially integrated with a separation technique like High-Performance Liquid Chromatography (HPLC) for complex samples. nih.govacs.org The development of such a sensor for this compound would likely involve:

Electrode Selection: A base electrode material such as glassy carbon or carbon fiber is chosen. acs.org

Surface Modification: The electrode surface is modified with a catalyst, such as metal oxide nanoparticles (e.g., NiO), to improve the electrochemical response towards the piperazine ring. acs.orgsemanticscholar.org

Optimization: Parameters such as pH, applied potential, and mobile phase composition (if used with HPLC) are optimized to achieve the best analytical performance. semanticscholar.org

While specific electrochemical sensors for this compound are not yet widely reported, the successful development of such sensors for other piperazine derivatives provides a strong proof-of-concept. The table below summarizes the performance of an electrochemical detection method developed for various piperazine-containing antihistamine drugs, which can serve as a benchmark for potential future applications.

| Analyte (Piperazine Derivative) | Limit of Detection (LOD) (nM) | Linear Range (µM) |

| Cetirizine | 28 | Up to 5 |

| Cyclizine | 3.8 | Up to 5 |

| Chlorcyclizine | 6.0 | Up to 5 |

| Flunarizine | 32 | Up to 5 |

| Meclizine | 24 | Up to 5 |

| Buclizine | 120 | Up to 5 |

| (Data based on a study using a nickel oxide nanoparticle-modified carbon fiber microelectrode detector with HPLC) semanticscholar.org |

The development of such on-site electrochemical methods could significantly aid in the rapid screening and detection of this compound in various settings.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 1-(3-(trifluoromethoxy)phenyl)piperazine. These methods can predict the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the molecule, which are critical for its interaction with biological targets.

Studies on analogous compounds, such as 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, have utilized DFT to optimize molecular geometry and analyze electronic and vibrational characteristics. jksus.orgscilit.com For phenylpiperazine derivatives, a key conformational feature is the relative orientation of the phenyl ring and the piperazine (B1678402) ring. Computational analyses of 2-substituted piperazines have shown a preference for an axial conformation, which can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that is crucial for receptor binding. nih.gov

Table 1: Predicted Electronic Properties of Phenylpiperazine Analogs from DFT Studies

| Property | Description | Predicted Value/Observation for Analogs |

| Dipole Moment | A measure of the overall polarity of the molecule. | Varies depending on the nature and position of substituents on the phenyl ring. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. | Generally, a smaller gap suggests higher reactivity. This is influenced by the electron-donating or -withdrawing nature of substituents. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. | The nitrogen atoms of the piperazine ring are typically regions of negative potential (nucleophilic), while the phenyl ring and its substituents can have varied potential. |

| Conformational Energy | The relative energy of different spatial arrangements of the atoms. | The piperazine ring typically adopts a chair conformation. The orientation of the phenyl ring relative to the piperazine is a key determinant of the overall low-energy conformation. |

Note: This table is illustrative and based on general findings from computational studies of phenylpiperazine analogs. Specific values for this compound would require dedicated calculations.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. This method is widely applied to phenylpiperazine derivatives to understand their interactions with various biological targets, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.govmdpi.com